
D-GLUCOSE-1,2-13C2
Übersicht
Beschreibung
D-Glucose-1,2-13C2 is a labeled monosaccharide that may exist in open chain or cyclic conformation if in solution . It is a key energy source for many biological systems through aerobic, anaerobic, and fermentation processes and plays a vital role in photosynthesis .
Synthesis Analysis
This compound is a commonly studied analyte in blood samples as an indicator of type 2 diabetes mellitus and potentially Huntington’s disease through analysis of blood-glucose in type 1 diabetes mellitus . It is used to study the metabolic pathways of glucose and its metabolites .Molecular Structure Analysis
The molecular formula of this compound is C6H12O6 . The IUPAC name is (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal . The InChI is 1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,3+1 .Chemical Reactions Analysis
This compound is used to study the nonoxidative pentose phosphate pathway using a single-tracer method . It is also used in the in vivo study of dynamic metabolic profiling of pancreatic tumor .Physical And Chemical Properties Analysis
The molecular weight of this compound is 182.14 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . The exact mass is 182.07009777 g/mol . The topological polar surface area is 118 Ų .Wissenschaftliche Forschungsanwendungen
Brain Glucose Metabolism and Imaging :
- Glucocest MRI techniques use molecules like 2-Deoxy-D-glucose (2DG), similar to D-GLUCOSE-1,2-13C2, for imaging brain deoxyglucose uptake and metabolism. This method uses chemical exchange saturation transfer (CEST) to indirectly detect 2DG and its phosphorylated form, providing insights into cerebral metabolism (Nasrallah et al., 2013).
Studying Cerebral Metabolism :
- The use of 13C magnetic resonance spectroscopy (MRS) with 13C-enriched substrates, like this compound, enables the study of cerebral glucose metabolism in vivo. This approach allows the observation of dynamic 13C-labeling of metabolic byproducts from glucose in real time (Mishkovsky et al., 2017).
Cancer Research and Metabolism :
- In cancer research, studies using this compound can differentiate metabolic profiles of pancreatic tumors versus normal tissues. These studies reveal that tumor cells exhibit a distinct pattern of glucose metabolism, which can be crucial for early detection and therapy response testing in pancreatic cancer (Boros et al., 2005).
Glucose Metabolism in Human Brain :
- Research using 13C NMR spectroscopy with substrates like D-[1-13C]Glucose studies cerebral metabolism. This method enables the observation of glucose assimilation into brain metabolites, providing insights into brain energy metabolism (Gruetter et al., 1994).
Pyrolysis and Formation of Carbonyl Compounds :
- Research on the pyrolysis of D-glucose using 13C labeling helps understand the formation of carbonyl compounds and cyclopentenedione isomers, contributing to knowledge in organic chemistry and biochemistry (Paine et al., 2008).
Metabolic Flux Analysis in Human Erythrocytes :
- Studies using [2-13C]D-glucose in carbon-13 NMR spectroscopy investigate metabolic fluxes through major glucose metabolism pathways in human erythrocytes, offering insights into metabolic effects of stress in normal and pathological states (Schrader et al., 1993).
Synthesis of Multiply 13C-Substituted Monosaccharides :
- Research involving the synthesis of D-(1,5,6-13C3)glucose and D-(2,5,6-13C3)glucose contributes to advancements in biochemistry and analytical chemistry, providing new substrates for metabolic studies and NMR spectroscopy (Wu et al., 1992).
In Vivo Metabolic Studies Using Deuterium Isotope Effects :
- Deuterium metabolic imaging (DMI) studies, using deuterated glucose similar to this compound, investigate kinetic isotope effects and label loss in metabolic studies. This research is crucial for developing non-invasive methods for mapping metabolism of substrates in vivo (de Graaf et al., 2020).
Wirkmechanismus
Target of Action
D-Glucose-13C2-4, also known as D-Glucose-1,2-13C2, is a labeled form of D-Glucose . D-Glucose is a monosaccharide and an essential carbohydrate in biology . It serves as a critical component of general metabolism and acts as a key signaling molecule in relation to both cellular metabolic status and biotic and abiotic stress response . It has been used in the study of dynamic metabolic profiling of pancreatic tumors .
Mode of Action
D-Glucose-13C2-4 interacts with its targets in a similar way to D-Glucose. It is incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
D-Glucose-13C2-4 is involved in several biochemical pathways. One of the primary pathways is glycolysis, where glucose is converted to pyruvate, yielding ATP and NADH . This pathway is also known as the Embden-Meyerhof-Parnas pathway . D-Glucose-13C2-4 can also be used to study the nonoxidative pentose phosphate pathway using a single-tracer method .
Pharmacokinetics
The pharmacokinetics of D-Glucose-13C2-4 is similar to that of D-Glucose. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of D-Glucose-13C2-4 action is primarily the production of energy in the form of ATP and NADH through the process of glycolysis . It also serves as a critical signaling molecule in relation to both cellular metabolic status and biotic and abiotic stress response .
Action Environment
The action of D-Glucose-13C2-4 can be influenced by various environmental factors. For instance, the presence or absence of oxygen can determine whether cells undergo aerobic respiration (with oxygen) or fermentation (without oxygen) . Furthermore, the efficacy and stability of D-Glucose-13C2-4 can be affected by factors such as temperature, pH, and the presence of other molecules in the environment.
Safety and Hazards
D-Glucose-1,2-13C2 may be harmful if inhaled and may cause respiratory irritation . It may also be harmful if absorbed through the skin and may cause skin irritation . It may cause eye irritation and may be harmful if swallowed .
Relevant Papers Relevant papers include “[1,2-13C2]-D-Glucose Profiles of the Serum, Liver, Pancreas, and DMBA-Induced Pancreatic Tumors of Rats” which discusses the use of this compound in the study of metabolic profiles .
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-SZEFTZBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C@H]([13CH]=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745859 | |
| Record name | D-(1,2-~13~C_2_)-arabino-Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138079-87-5 | |
| Record name | D-(1,2-~13~C_2_)-arabino-Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
A: D-Glucose-1,2-13C2 is a stable isotope-labeled form of glucose. Researchers used this compound to trace the metabolic fate of glucose within pancreatic cancer cells treated with ellagic acid and lycopene. [] By analyzing how the labeled glucose was metabolized, the researchers could determine the effect of these phytochemicals on glucose-6-phosphate dehydrogenase (G6PD) activity. G6PD is a key enzyme in the pentose phosphate pathway, which plays a crucial role in DNA synthesis. [] The study found that ellagic acid and lycopene synergistically inhibited G6PD activity, potentially contributing to their anti-proliferative effects in pancreatic cancer cells. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



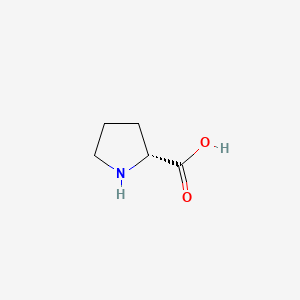

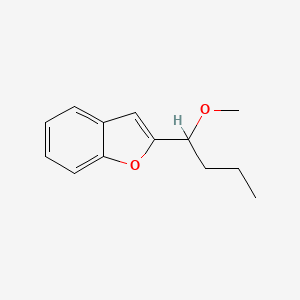

![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)

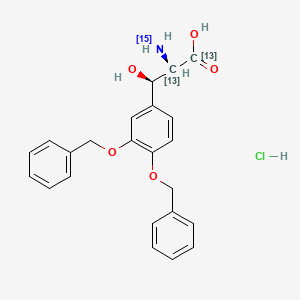
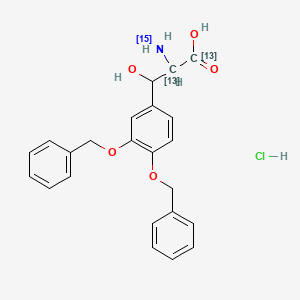
![(3S,10R,13S,14S,16R)-16-Bromo-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B589415.png)
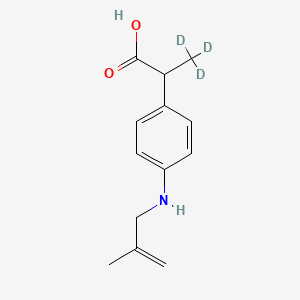
![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)